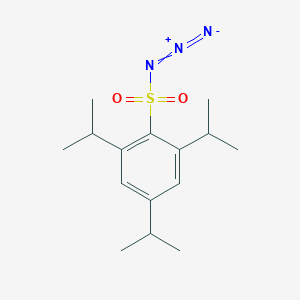

2,4,6-Triisopropylbenzenesulfonyl azide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,4,6-triisopropylbenzenesulfonyl azide involves the reaction of triisopropylbenzenesulfonyl chloride with sodium azide. This process yields the sulfonyl azide, which is characterized by its ability to act as a reagent for diazo and azide transfer to enolates, showcasing its versatility in organic synthesis (Mander & Nguyen, 2009).

Molecular Structure Analysis

The molecular structure of 2,4,6-triisopropylbenzenesulfonamide, a closely related compound, has been solved using X-ray powder diffraction data, revealing a structure with considerable intramolecular flexibility. This flexibility is introduced by independent asymmetric rotors within the molecule, allowing free rotation of isopropyl and sulfonamide groups. Such structural insights contribute to understanding the behavior and reactivity of the sulfonyl azide derivative (Tremayne et al., 1999).

Chemical Reactions and Properties

2,4,6-Triisopropylbenzenesulfonyl azide has been employed in the synthesis of N-azolides, demonstrating its role in regulating biological processes such as cell proliferation, energy expenditure, and apoptosis. This underlines the compound's potential in medicinal chemistry and drug design due to its immunomodulating and cytoprotecting properties (Belousova et al., 2009).

Physical Properties Analysis

The physical properties of 2,4,6-triisopropylbenzenesulfonyl azide include a melting point range of 41–43°C and solubility in most organic solvents. These properties suggest its ease of handling and application in various organic synthesis processes (Mander & Nguyen, 2009).

Chemical Properties Analysis

The chemical behavior of arenesulfonyl azides, including 2,4,6-triisopropylbenzenesulfonyl azide, demonstrates sensitivity to the nature of substituents and solvent polarity. This reactivity is crucial for understanding the compound's applications in organic synthesis, such as its use in azidation and ring contraction reactions, highlighting the influence of electronic and steric factors on its chemical transformations (Besenyei et al., 2000).

Wissenschaftliche Forschungsanwendungen

Influence on Reaction Course: It affects the reaction course in the presence of other chemicals, such as benzocyclic β-keto esters. The electronic features of sulfonyl azide and solvent polarity significantly influence azidation and Favorskii-type ring contraction processes (Benati, Nanni, & Spagnolo, 1999).

Synthesis of Sulfonyl Azides: It plays a role in the synthesis of sulfonyl azides, which are valuable reagents for diazo transfer to carbonyl compounds (Katritzky, Widyan, & Gyanda, 2008).

Protecting Group for Arginine: Used as a protecting group in the synthesis of arginine derivatives, demonstrating its utility in peptide synthesis (Echner & Voelter, 1987).

Synthesis of Aziridines: Involved in the optimized synthesis of N-2,4,6-triisopropylbenzenesulfonyl aziridines, which is crucial for studying the α-lithiation of N-tosyl aziridines (Huang & O’Brien, 2005).

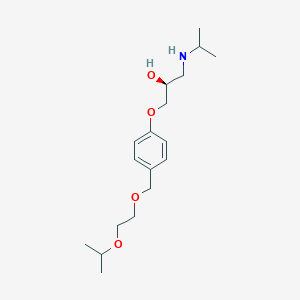

In Pharmaceutical Synthesis: A key step in synthesizing an optically active aminoalcohol-containing active pharmaceutical ingredient, particularly in the enolization-azidation sequence (Connolly, Hansen, & Macewan, 2010).

Biological Activity Studies: Involved in synthesizing N-azolides of 2,4,6-triisopropylbenzenesulfonic acid, with studies showing their regulatory effect on cell proliferation, energy expenditure, and apoptosis processes (Belousova et al., 2009).

Synthesis of γ-Cyclodextrin Derivatives: Used in reactions with γ-cyclodextrin to produce mono-substituted derivatives, indicating its role in creating cyclodextrin-based materials (Palin et al., 2001).

Safety And Hazards

2,4,6-Triisopropylbenzenesulfonyl azide is considered hazardous. It is moisture sensitive and should be stored in conditions avoiding incompatible products and exposure to moist air or water . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Asp. Tox. 1 - Flam. Liq. 2 - Repr. 2 - Skin Irrit. 2 - STOT RE 2 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, and formation of dust and aerosols .

Zukünftige Richtungen

The use of 2,4,6-Triisopropylbenzenesulfonyl azide in the synthesis of unnatural amino acids suggests potential applications in the development of new pharmaceuticals and bioactive compounds . Its use in the functionalization of sugars also indicates potential applications in the field of glycoscience .

Eigenschaften

IUPAC Name |

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMWUHCKKDPRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327323 | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triisopropylbenzenesulfonyl azide | |

CAS RN |

36982-84-0 | |

| Record name | Trisyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36982-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

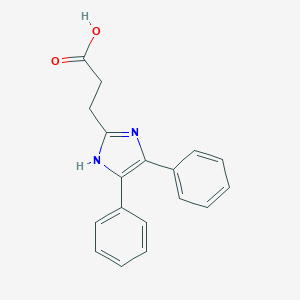

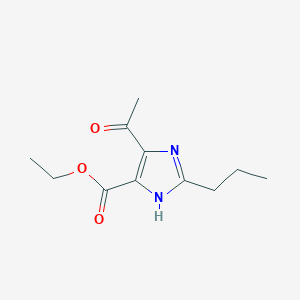

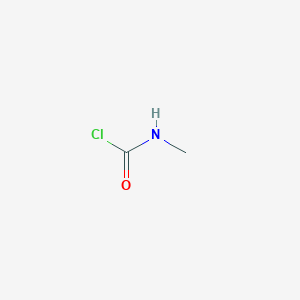

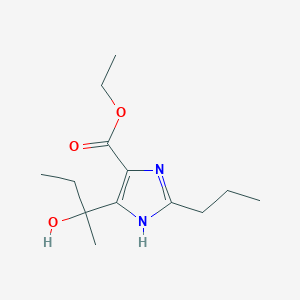

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-](/img/structure/B57799.png)

![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)